Lipophilicity (XLogP3) Comparison Against Isopropylpiperazine Analog
The target compound, 10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine, exhibits a computed XLogP3 value of 4.8. This differentiates it from its closest isomeric analog, 10-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]phenothiazine, which has an XLogP3 of 4.7 [1][2]. Although structurally similar, the change from a linear propyl to a branched isopropyl group results in a quantifiable reduction in predicted lipophilicity.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 10-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]phenothiazine: XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = 0.1 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) [1][2]. |
Why This Matters
This difference in lipophilicity can influence membrane permeability and non-specific binding, making the linear propyl analog preferable for studies where higher logP is required.
- [1] PubChem Compound Summary. 10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine. PubChem CID 171345932. View Source
- [2] PubChem Compound Summary. 10-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]phenothiazine. PubChem CID 171345932. View Source
